1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one
Description
1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one is a heterocyclic compound featuring a unique scaffold combining a seven-membered azepan-2-one (lactam) ring, a thieno[2,3-d]pyrimidine moiety, and a 4-chlorobenzoyl substituent. The thieno[2,3-d]pyrimidine core is a fused bicyclic system known for its role in kinase inhibition and antimicrobial activity, while the azepan-2-one ring introduces conformational flexibility that may enhance binding to biological targets.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-thieno[2,3-d]pyrimidin-4-ylsulfanylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S2/c20-13-6-4-12(5-7-13)18(24)23-9-2-1-3-15(19(23)25)27-17-14-8-10-26-16(14)21-11-22-17/h4-8,10-11,15H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHNAHGBUNNRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)SC2=NC=NC3=C2C=CS3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Formation of the Azepanone Ring: The azepanone ring can be formed through a ring-closing reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s structural analogs differ in core heterocycles, substituent positioning, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The azepan-2-one ring in the target compound likely enhances solubility compared to the rigid cyclopenta ring in ’s analog . Thieno[2,3-d]pyrimidine (target) vs.
The thioether linkage in the target compound may offer greater resistance to oxidative degradation compared to sulfanyl groups in other analogs .
Biological Activity Trends: Thieno[2,3-d]pyrimidine derivatives (target and ) are frequently associated with kinase inhibition, while pyridazinone-thiazepine hybrids () may target neurological pathways .
Biological Activity
1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thieno[2,3-d]pyrimidine derivatives with various acylating agents. The synthesis typically involves:
- Formation of Thieno[2,3-d]pyrimidine : This is achieved by cyclization reactions of thiophene derivatives with cyanoacetamides or other suitable precursors.
- Acylation : The thieno[2,3-d]pyrimidine is then acylated with 4-chlorobenzoyl chloride to introduce the benzoyl group.
- Thioether Formation : The final step involves the introduction of a thioether linkage to form the azepan ring.
This synthetic pathway ensures the production of high-purity compounds suitable for biological testing.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing promising results in several areas:
Anticancer Activity
Recent studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have been found to inhibit the proliferation of non-small cell lung cancer cells through mechanisms involving the inhibition of d-Dopachrome tautomerase activity .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| d-Dopachrome Tautomerase | Competitive | 50 µM |
| PI3K (Phosphoinositide 3-Kinase) | Non-competitive | 30 µM |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies targeting these pathways.
Uricosuric Activity
Research has indicated that thienopyrimidine derivatives possess uricosuric activity, which may be beneficial for conditions like gout. The mechanism involves enhancing uric acid excretion through renal pathways .
Case Studies
Several case studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Case Study on Lung Cancer : A study conducted on non-small cell lung cancer models demonstrated that treatment with a derivative similar to this compound resulted in a significant reduction in tumor size compared to control groups .
- Uricosuric Effects in Animal Models : In vivo studies using Fischer 344 rats showed that treatment with thienopyrimidine compounds led to increased uric acid clearance and reduced serum urate levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
